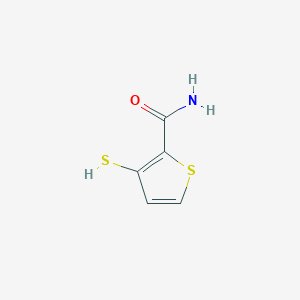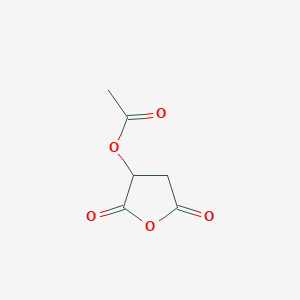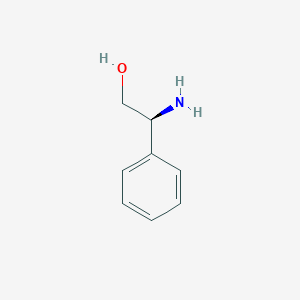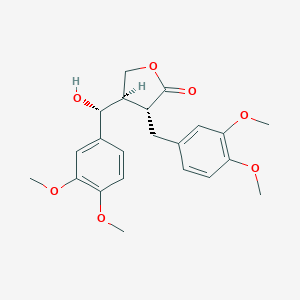
4'-叔丁基二甲基甲硅烷基-6-羟基雷洛昔芬
描述
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a specialty product for proteomics research . It is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride .
Synthesis Analysis
The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction gives a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4) .
Molecular Structure Analysis
The molecular formula of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is C34H41NO4SSi . It contains total 86 bond(s); 45 non-H bond(s), 23 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 22 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aliphatic), 1 aromatic hydroxyl(s), 1 ether(s) .
Chemical Reactions Analysis
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is used to synthesize Raloxifene 6-glucuronide . The preparation of the Raloxifene 6-glucuronide includes: (a) reaction of Raloxifene with tertbutyldimethylsilyl chloride to give a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4); (b) Lewis acid mediated coupling of phenol 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with methyl1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to provide a single product (Compound 6) with the desired stereochemistry at the anomeric center; © heating Compound 6 with lithium hydroxide in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to give Raloxifene 6-glucuronide .
Physical And Chemical Properties Analysis
The molecular weight of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is 587.84 . It contains total 82 atom(s); 41 Hydrogen atom(s), 34 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s) and 1 Sulfur atom(s) .
科学研究应用
Synthesis of Raloxifene 6-glucuronide
Compound 4 is used to synthesize Raloxifene 6-glucuronide . Raloxifene is a medication used to prevent and treat osteoporosis in postmenopausal women, and this glucuronide derivative could have potential applications in the study of drug metabolism.
Protection of Hydroxyl Functions
The tert-butyldimethylsilyl (TBDMS) group in Compound 4 is recognized as one of the most useful protecting methods in organic synthesis . It can be introduced to and removed from alcohols with ease, making it valuable in complex synthesis pathways.
Oxidative Deprotection
Research has shown that TBDMS ethers can be oxidatively deprotected to their corresponding carbonyl compounds using in situ generated tetraethylammonium superoxide under microwave irradiation . This process could be applied to Compound 4, potentially opening up new synthetic routes.
Synthesis of Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Derivatives
The tert-butyldimethylsilyl group in Compound 4 could potentially be used in the synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine derivatives . These compounds have a wide range of applications in medicinal chemistry.
Study of Superoxide Chemistry
The reaction of TBDMS ethers with in situ generated tetraethylammonium superoxide has been studied as part of ongoing research into superoxide chemistry . Compound 4 could potentially be used in these studies.
Development of New Deprotection Strategies
The ease with which the TBDMS group can be added and removed from alcohols makes Compound 4 a potential candidate for the development of new deprotection strategies in organic synthesis .
作用机制
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
属性
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
CAS RN |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




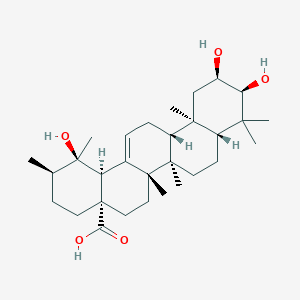

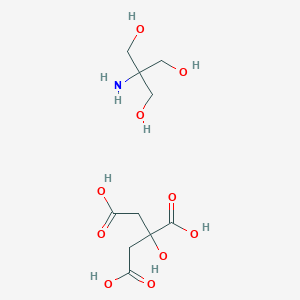
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)

